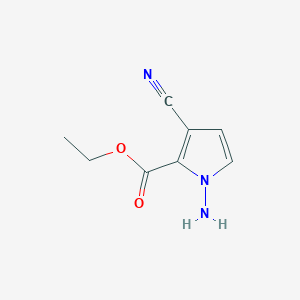
1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of ethyl 1-amino-3-cyano-2-pyrrolecarboxylate with suitable reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may inhibit enzymes or receptors involved in disease processes, thereby exerting its pharmacological effects .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound has additional methyl groups, which may alter its chemical properties and reactivity.
1H-Pyrrole-2-carboxylic acid, 1-amino-3-fluoro-, ethyl ester: The presence of a fluorine atom can significantly impact the compound’s biological activity and stability.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
1263279-40-8 |
|---|---|
Formule moléculaire |
C8H9N3O2 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
ethyl 1-amino-3-cyanopyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)7-6(5-9)3-4-11(7)10/h3-4H,2,10H2,1H3 |
Clé InChI |
HXBZIBQUWPOPNT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CN1N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


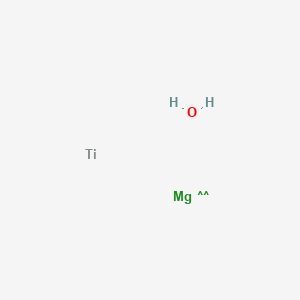
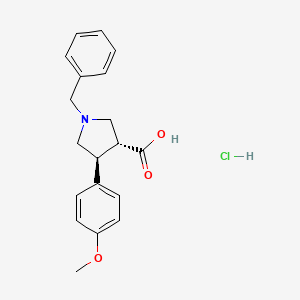
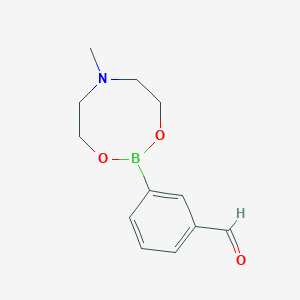
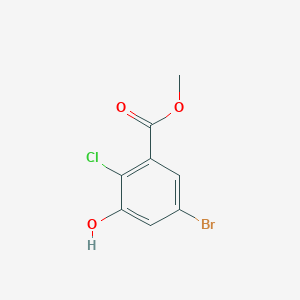
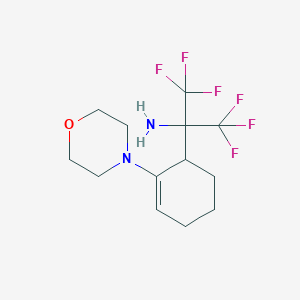
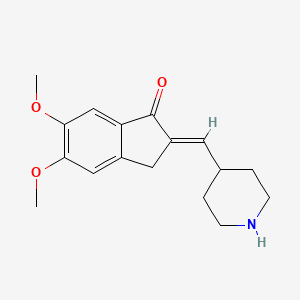

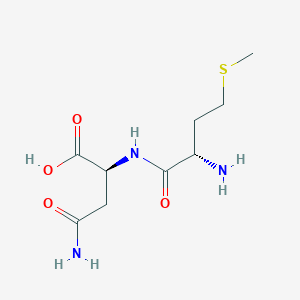
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
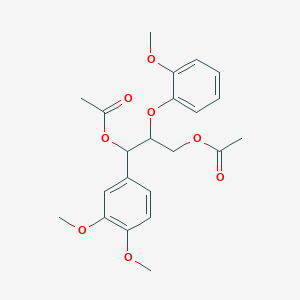
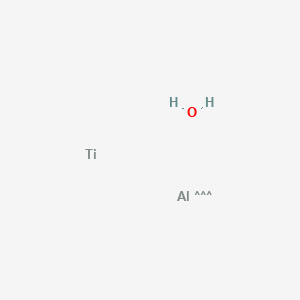
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)
